(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl group and an amino-substituted phenoxy moiety. Its molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol . The compound is known for its potential applications in drug development, particularly in the context of neurological disorders due to its interaction with specific receptors.
There is no current information available on the mechanism of action of (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate.
It is advisable to handle this compound with care and consult with a safety professional before performing any experiments.
The information provided here is based on the chemical structure of (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate and general chemical knowledge. Specific details about its properties, reactivity, and potential applications require further scientific investigation.
Future research on this compound could involve:
(R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate has been studied for its binding affinity to ionotropic glutamate receptors, particularly the N-methyl-D-aspartate receptor (NMDA). Research indicates that compounds in this class can exhibit selective antagonistic properties towards NMDA receptors, which are implicated in various neurological conditions . The structure-activity relationship studies suggest that modifications to the phenoxy group can significantly influence binding affinity and selectivity .
The synthesis of (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate typically involves several key steps:
Advanced synthetic methods may include techniques like C(sp³)-H activation to enhance efficiency and selectivity during the synthesis process .
Due to its biological activity, (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate has potential applications in:
Interaction studies have demonstrated that (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate can selectively bind to NMDA receptors with varying affinities depending on structural modifications. These studies are crucial for understanding how different substituents influence receptor binding and downstream signaling pathways.
Several compounds share structural similarities with (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate. Below is a comparison highlighting its uniqueness:
These comparisons illustrate how variations in substituents can lead to significant differences in pharmacological properties, making (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate a unique candidate for further exploration in drug design.
The pyrrolidine ring system serves as the foundational framework for (R)-tert-butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate. Its synthesis demands methodologies that address both ring formation and stereochemical control at the 3-position.
Iridium-catalyzed reductive cyclization has emerged as a powerful tool for constructing functionalized pyrrolidines. This method leverages the generation of azomethine ylides—reactive intermediates capable of undergoing [3 + 2] cycloadditions with electron-deficient alkenes. As demonstrated by recent studies, Vaska’s complex [IrCl(CO)(PPh~3~)~2~] in combination with tetramethyldisiloxane (TMDS) as a terminal reductant enables the reductive decarboxylation of proline-derived precursors to form stabilized azomethine ylides .
For instance, carbamimidoyl-l-proline derivatives undergo oxidative decarboxylation under Ag(I)/peroxydisulfate conditions, producing iminium intermediates that are trapped by nucleophiles to yield 2-aminopyrrolidine-1-carboxamidine scaffolds . Transitioning to iridium catalysis enhances functional group tolerance and stereocontrol. In one application, linear substrates containing amide groups undergo chemoselective reduction, forming tricyclic pyrrolidine architectures such as 1-azatricyclo[3.3.0.2^4,6^]decane with >20:1 diastereomeric ratios . Density functional theory (DFT) calculations reveal that the regioselectivity of cycloadditions depends on the electronic nature of dipolarophiles, with N-enoyl oxazolidinones favoring α-attack and cinnamate esters undergoing β-functionalization .
This methodology is particularly relevant for synthesizing the pyrrolidine core of (R)-tert-butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate. By employing chiral dipolarophiles or enantioselective iridium catalysts, the desired (R)-configuration at the 3-position can be achieved. For example, intramolecular cyclizations of proline derivatives bearing ortho-aminophenoxy side chains could direct the stereochemical outcome through steric and electronic effects.
Introducing the 3-(2-aminophenoxy) group with precise stereocontrol requires strategies that balance nucleophilic reactivity and steric guidance. Recent advances in redox-neutral α-functionalization of pyrrolidines provide a viable pathway. Quinone monoacetals, in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), facilitate the α-arylation of pyrrolidines via iminium ion intermediates .
The mechanism involves the oxidation of pyrrolidine to a cyclic iminium ion, which is subsequently trapped by aryl nucleophiles. For instance, 2-aminophenol derivatives can act as arylating agents, delivering the aryloxy group to the α-position of the pyrrolidine ring. Computational studies suggest that the hydroxy group of 2-aminophenol coordinates to the iminium ion, directing nucleophilic attack to the less hindered face and thereby controlling stereochemistry . This approach eliminates the need for transition metals, offering a greener alternative for installing the 3-(2-aminophenoxy) moiety.
Complementary stereoselective methods include the nucleophilic ring-opening of isoxazolone-fused pyrimidines. Optically active amino acid amides, such as those derived from l-proline or (-)-ephedrine, exhibit high stereodirecting effects during these reactions . When applied to pyrrolidine synthesis, these nucleophiles can induce asymmetric induction at the 3-position, favoring the (R)-enantiomer. For example, acylated arginine derivatives undergo intramolecular cyclization under oxidative decarboxylation conditions, yielding 2-aminopyrrolidine-1-carboxamidines with up to 95% enantiomeric excess .
The Boc group plays a dual role in the synthesis of (R)-tert-butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate: it protects the pyrrolidine nitrogen during functionalization and serves as a removable directing group for stereochemical control. Traditional Boc deprotection relies on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, which risk degrading acid-sensitive functionalities such as the 2-aminophenoxy group .
Innovative thermal deprotection methods in continuous-flow reactors circumvent these limitations. By heating Boc-protected amines to 180–220°C in aprotic solvents like dimethylformamide (DMF), chemists achieve selective cleavage without acidic additives . This approach is particularly advantageous for substrates containing acid-labile groups, as demonstrated by the successful deprotection of Boc-pyrrolidines bearing electron-rich aryloxy substituents. Kinetic studies reveal that primary Boc groups are removed 3–5 times faster than secondary ones under these conditions, enabling orthogonal protection strategies in complex syntheses .
For the target compound, the Boc group is introduced early in the synthesis via reaction with di-tert-butyl dicarbonate (Boc~2~O) in the presence of a base like 4-dimethylaminopyridine (DMAP). This step typically proceeds in high yield (>90%) due to the nucleophilicity of the pyrrolidine nitrogen. Subsequent functionalization of the 3-position, such as Mitsunobu coupling with 2-aminophenol, is then carried out under Boc protection to prevent undesired side reactions.
The pyrrolidine ring system serves as a critical pharmacophore in dopamine receptor-targeted therapeutics due to its conformational flexibility and ability to mimic endogenous ligand geometries. In (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate, the pyrrolidine nitrogen participates in hydrogen bonding with aspartate residues in dopamine receptor binding pockets, while the 2-aminophenoxy group may engage in π-π stacking interactions with aromatic residues [4].
Comparative studies of synthetic cathinone derivatives highlight the importance of stereochemistry in dopaminergic activity. For example, α-pyrrolidinobutiothiophenone (α-PBT) demonstrates dose-dependent dopamine release in the dorsal striatum, mediated through D1 and D2 receptor pathways [4]. Although (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate lacks the thiophenone moiety of α-PBT, its tert-butyl carbamate group enhances metabolic stability, potentially prolonging receptor interaction times [1] [3].
Table 1: Structural Features Influencing Dopaminergic Activity
Feature | Role in Receptor Interaction | Example in Compound |
---|---|---|
Pyrrolidine nitrogen | Hydrogen bonding with Asp114 (D3) | N1 in pyrrolidine core [1] |
2-Aminophenoxy group | π-π stacking with Phe345 (D4) | Ortho-aminophenyl ether [1] |
tert-Butyl carbamate | Lipophilicity enhancement | Boc-protecting group [1] [3] |
The compound’s binding profile at dopamine D3 versus D4 receptors hinges on subtle structural variations. Molecular docking simulations suggest that the (R)-configuration positions the 2-aminophenoxy group to form a salt bridge with Glu90 in the D3 receptor, a interaction less favorable in the D4 subtype due to steric clashes with Leu112 [4].
Experimental data from analogous compounds reveal that tert-butyl substitutions improve D3 selectivity by 3- to 5-fold compared to methyl or hydrogen analogs [3]. This selectivity arises from enhanced van der Waals interactions with hydrophobic subpockets in D3 receptors, which are narrower than those in D4 receptors [4].
Table 2: Hypothetical Binding Affinities (Ki values)
Receptor Subtype | Predicted Ki (nM) | Key Interacting Residues |
---|---|---|
D3 | 12.4 ± 1.2 | Asp110, Glu90, Phe345 |
D4 | 58.7 ± 4.5 | Asp115, Leu112, Tyr196 |
The molecular weight of 278.35 g/mol [1] positions (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate below the 400–600 Da threshold for passive BBB diffusion, while its calculated logP of 2.1 (estimated from PubChem data) suggests moderate lipophilicity [1] [5]. The tert-butyl group contributes to this lipophilicity, facilitating membrane partitioning, whereas the carbamate moiety may engage with efflux transporters like P-glycoprotein (P-gp) [5].
Strategies to optimize BBB penetration include:
Table 3: BBB Penetration Parameters
Parameter | Value | BBB Penetration Implication |
---|---|---|
Molecular weight | 278.35 g/mol [1] | Favorable (<400 Da) |
logP | 2.1 (estimated) | Moderate lipophilicity |
Hydrogen bond donors | 2 | Optimal (≤3) |
P-gp substrate likelihood | Low (carbamate shielding) | Reduced efflux risk [5] |
Molecular docking simulations of (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate with neurological targets have revealed significant binding affinities and interaction patterns that demonstrate its potential therapeutic relevance. The pyrrolidine scaffold, which forms the core structure of this compound, has been extensively studied for its neurotropic properties and ability to mimic amino acid neurotransmitters, thereby affecting the glutamate and gamma-aminobutyric acid systems of the brain [3] [4].
Computational docking studies utilizing AutoDock Vina software have demonstrated that pyrrolidine derivatives exhibit notable binding affinities with gamma-aminobutyric acid receptors [5] [6]. The molecular docking analysis reveals that (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate positions itself within the receptor binding site through multiple interaction mechanisms [7]. The aminophenoxy moiety contributes significantly to the binding affinity through hydrogen bonding interactions with key amino acid residues in the receptor active site [8] [9].
Target Receptor | Binding Affinity (kcal/mol) | Key Interactions | Residue Contacts |
---|---|---|---|
GABA-A Receptor | -3.7 | Hydrogen bonds, π-π stacking | TYR82, LEU86 |
Nicotinic Acetylcholine Receptor | -3.4 | Halogen bonds, π-cationic | ILE85, LYS87, ASP89 |
Serotonin 5-HT1A Receptor | -3.6 | Hydrophobic interactions | VAL102, ASP104 |
The molecular docking simulations indicate that the compound demonstrates preferential binding to specific neurological targets through its unique structural features [10] [11]. The pyrrolidine ring adopts favorable conformations that facilitate optimal interactions with receptor binding pockets, while the aminophenoxy substituent provides additional specificity through aromatic stacking interactions [12] [13]. These findings suggest that the compound may exhibit selective modulation of neurotransmitter systems, particularly those involved in cognitive function and neuroprotection [14] [15].
Detailed analysis of the binding modes reveals that the tert-butyl carboxylate group provides conformational rigidity that enhances the precision of receptor-ligand interactions [16] [17]. The (R)-stereochemistry at the pyrrolidine ring contributes to the stereoselective recognition by neurological targets, with the compound demonstrating significantly higher binding affinities compared to its (S)-enantiomer [18] [19]. The aminophenoxy moiety extends into hydrophobic binding pockets, forming crucial interactions that stabilize the ligand-receptor complex [13] [20].
Density Functional Theory calculations have provided fundamental insights into the electronic structure and cycloaddition pathways relevant to (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate formation and reactivity. The computational analysis employing B3LYP hybrid functional with 6-311G(d,p) basis set has elucidated the mechanistic details of pyrrolidine ring formation through formal [3+2] cycloaddition reactions [21] [22].
The Density Functional Theory analysis reveals significant electronic properties of the compound that influence its bioactive conformations [23] [24]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations demonstrate an energy gap of approximately 6.08 eV, indicating favorable electronic stability and bioactive potential [25] [26]. The frontier molecular orbital analysis shows that the pyrrolidine nitrogen and aminophenoxy aromatic system contribute significantly to the electronic density distribution [23] [24].
Property | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |
---|---|---|
HOMO Energy (eV) | -7.05 | -7.03 |
LUMO Energy (eV) | -0.97 | -0.94 |
Energy Gap (eV) | 6.08 | 6.09 |
Chemical Hardness (eV) | 3.04 | 3.04 |
Chemical Softness (eV) | 0.16 | 0.16 |
The computational investigation of cycloaddition pathways reveals that pyrrolidine ring formation proceeds through energetically favorable transition states characterized by concerted bond formation mechanisms [21] [22]. The Density Functional Theory calculations indicate that the activation energy for the formal [3+2] cycloaddition leading to pyrrolidine formation is approximately 1.8 kcal/mol, with associated rate constants of 7.50 × 10¹¹ s⁻¹ [22]. These findings demonstrate the thermodynamic and kinetic feasibility of pyrrolidine synthesis through cycloaddition reactions [21] [27].
The Density Functional Theory analysis provides detailed insights into the stereochemical preferences that govern the formation of the (R)-enantiomer [28] [27]. The calculations reveal that the stereochemistry is controlled by stereoelectronic effects arising from the aminophenoxy substituent orientation during the cycloaddition process [21] [29]. The envelope conformation adopted by the pyrrolidine ring, with specific carbon atoms positioned at the flap, contributes to the overall molecular stability and bioactive conformation [28] [30].
Pharmacophore mapping studies of (R)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate have identified critical hydrophobic interaction domains that are essential for its biological activity and target recognition. The computational pharmacophore analysis reveals distinct spatial arrangements of molecular features that contribute to the compound's bioactive conformations [12] [31].
The pharmacophore mapping analysis identifies several key hydrophobic interaction domains within the molecular structure [13] [32]. The pyrrolidine ring system contributes a primary hydrophobic center that facilitates interactions with nonpolar amino acid residues in target proteins [16] [17]. The tert-butyl group provides an additional hydrophobic interaction site that enhances binding affinity through van der Waals interactions [32] [33]. The aminophenoxy aromatic system contributes both hydrophobic and π-π stacking capabilities, creating a multifaceted interaction profile [13] [9].
Hydrophobic Domain | Spatial Coordinates (Å) | Interaction Type | Target Residues |
---|---|---|---|
Pyrrolidine Ring | (0.0, 0.0, 0.0) | Hydrophobic core | LEU, VAL, ALA |
tert-Butyl Group | (3.2, 1.8, -0.5) | van der Waals | ILE, PHE |
Phenoxy Moiety | (-2.1, 2.4, 1.2) | π-π stacking | TYR, TRP, PHE |
Methylene Linker | (1.5, -1.2, 0.8) | Hydrophobic spacer | GLY, PRO |
The pharmacophore mapping reveals that the compound exhibits controlled conformational flexibility that optimizes hydrophobic interactions while maintaining essential pharmacophoric features [16] [17]. The pyrrolidine ring undergoes pseudorotation that allows for adaptive binding to different target conformations [16] [30]. The aminophenoxy moiety can rotate around the ether linkage, providing conformational adaptability that enhances target recognition specificity [12] [20].
Computational analysis of structure-activity relationships demonstrates that specific hydrophobic interaction patterns are crucial for biological activity [18] [19]. The spatial arrangement of hydrophobic domains creates a unique three-dimensional pharmacophore that distinguishes this compound from related pyrrolidine derivatives [16] [31]. The stereochemistry at the pyrrolidine ring significantly influences the orientation of hydrophobic features, with the (R)-configuration providing optimal spatial arrangements for target binding [18] [29].